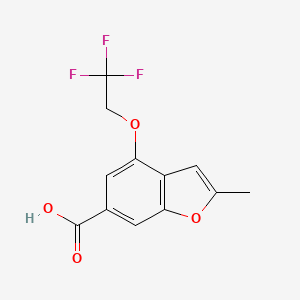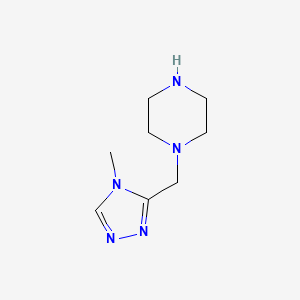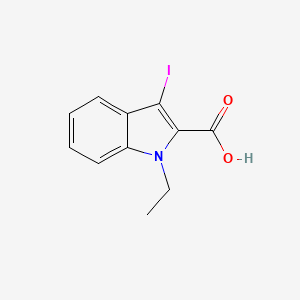
1-Ethyl-3-iodo-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-iodo-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features an ethyl group at the 1-position, an iodine atom at the 3-position, and a carboxylic acid group at the 2-position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid typically involves the iodination of 1-ethylindole followed by carboxylation. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. The reaction conditions often involve the use of iodine (I2) and a suitable oxidizing agent such as silver acetate (AgOAc) in an organic solvent like acetic acid.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available indole derivatives. The process includes:
- N-alkylation of indole to introduce the ethyl group.
- Iodination at the 3-position using iodine and an oxidizing agent.
- Carboxylation at the 2-position through a reaction with carbon dioxide under high pressure and temperature.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The iodine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-carbinol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethyl-3-iodo-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-iodo-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes or receptors. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and the biological system being studied.
Similar Compounds:
1-Methyl-3-iodo-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3-bromo-1H-indole-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
1-Ethyl-3-chloro-1H-indole-2-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: this compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H10INO2 |
|---|---|
Poids moléculaire |
315.11 g/mol |
Nom IUPAC |
1-ethyl-3-iodoindole-2-carboxylic acid |
InChI |
InChI=1S/C11H10INO2/c1-2-13-8-6-4-3-5-7(8)9(12)10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15) |
Clé InChI |
JDJYADYGMHZISW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C1C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


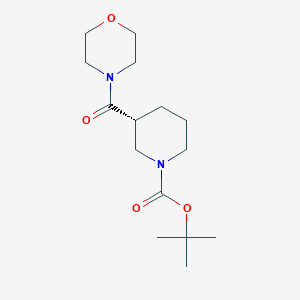


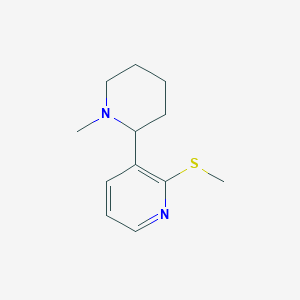

![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)
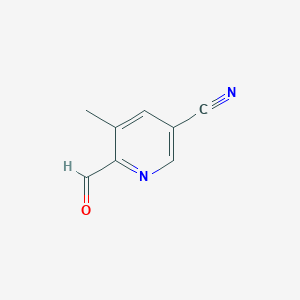

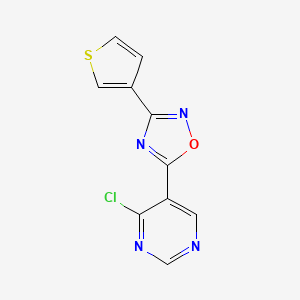
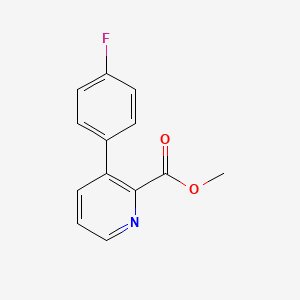
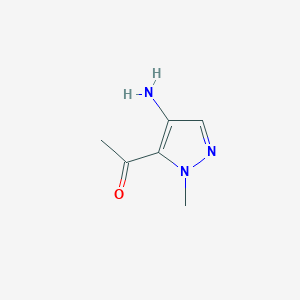
![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
